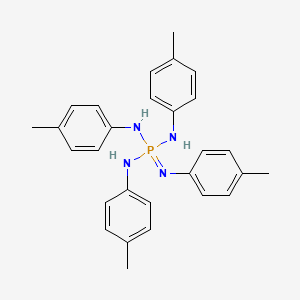
N,N',N'',N'''-Tetrakis(4-methylphenyl)phosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide: is a chemical compound known for its unique structure and properties It is composed of four methylphenyl groups attached to a phosphorimidic triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide typically involves the reaction of phosphorimidic triamide with 4-methylphenyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of phosphorus.
Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product.
Major Products Formed
The major products formed from the reactions of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic triamides.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’‘,N’‘’-Tetrakis(4-methoxyphenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-chlorophenyl)phosphorimidic triamide
- N,N’,N’‘,N’‘’-Tetrakis(4-fluorophenyl)phosphorimidic triamide
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(4-methylphenyl)phosphorimidic triamide is unique due to the presence of methyl groups, which can influence its reactivity and interactions compared to other similar compounds with different substituents. The methyl groups can affect the compound’s steric and electronic properties, making it distinct in terms of its chemical behavior and applications.
Properties
CAS No. |
112981-13-2 |
|---|---|
Molecular Formula |
C28H31N4P |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[bis(4-methylanilino)-(4-methylphenyl)imino-λ5-phosphanyl]-4-methylaniline |
InChI |
InChI=1S/C28H31N4P/c1-21-5-13-25(14-6-21)29-33(30-26-15-7-22(2)8-16-26,31-27-17-9-23(3)10-18-27)32-28-19-11-24(4)12-20-28/h5-20,29-31H,1-4H3 |
InChI Key |
KJOKBHNQCVMSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=NC2=CC=C(C=C2)C)(NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
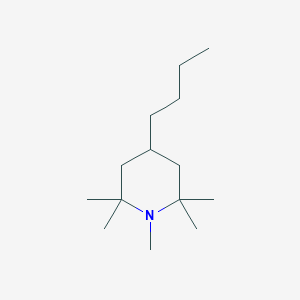
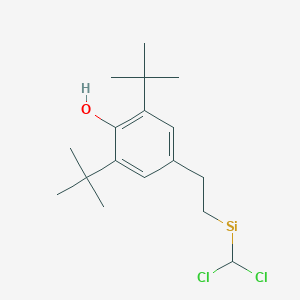
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
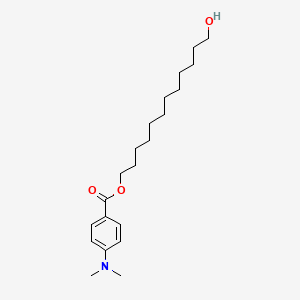
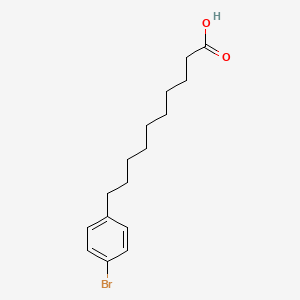
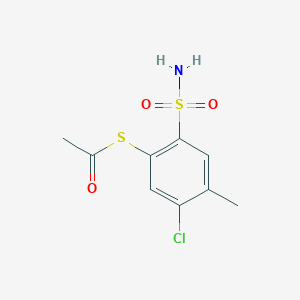
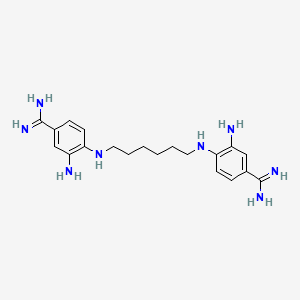
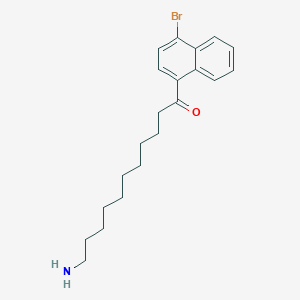
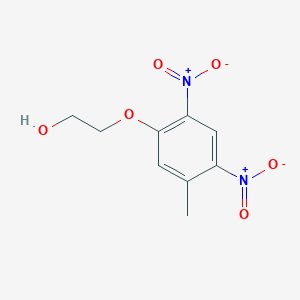
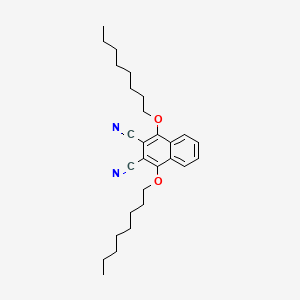

![4,4-Dimethyl-2-[13-(2-octylcyclopropyl)tridecyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14298062.png)
![1-[(Prop-2-en-1-yl)tellanyl]butane](/img/structure/B14298072.png)
